(E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide
説明
The compound (E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, a sulfonylvinyl moiety with a cyano substituent, and a 3,4-dimethylphenyl group.
特性
IUPAC Name |
1-[(E)-2-cyano-2-(3,4-dimethylphenyl)sulfonylethenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-3-4-15(9-13(12)2)24(22,23)16(10-18)11-20-7-5-14(6-8-20)17(19)21/h3-4,9,11,14H,5-8H2,1-2H3,(H2,19,21)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWUYHDGDFSALD-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCC(CC2)C(=O)N)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCC(CC2)C(=O)N)/C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Canonical SMILES : CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCC(CC2)C(=O)N)C#N)C
- Molecular Formula : C17H21N3O3S
This structure indicates the presence of a piperidine ring, a cyano group, and a sulfonyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as acid-base balance and fluid secretion.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. The presence of the 3,4-dimethylphenyl group may enhance its affinity for specific receptors or enzymes involved in tumor growth.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxicity against various cancer cell lines. |
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase, affecting pH regulation. |
| Neuroprotective Effects | May possess neuroprotective properties through modulation of neurotransmitter systems. |
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- The mechanism was linked to apoptosis induction, characterized by increased caspase activity and DNA fragmentation.
- Enzyme Interaction Studies :
- Neuroprotective Potential :
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares critical structural motifs with several nitrogen heterocycles documented in NRF2-activating and enzyme-targeting studies ():
Table 1: Comparative Analysis of Key Compounds
Key Differentiators and Implications
Core Flexibility vs. Rigidity: The target compound’s piperidine core (vs. The rigid sulfonylvinyl-cyano motif in the target compound could enhance redox-modulating activity compared to Entry 13’s diene system, which lacks electron-withdrawing groups .
The cyano group may act as a hydrogen bond acceptor, distinguishing it from Entry 14’s alkyl/aryl substituents, which rely on hydrophobic interactions for E1/E2 enzyme inhibition .
The absence of a methoxy group (cf. Entry 13) may reduce off-target effects on cytochrome P450 enzymes, a common issue with methoxy-substituted heterocycles .
Notes
- ’s Eltrombopag (a sulfonyl-containing drug) highlights the therapeutic relevance of sulfonyl groups but differs mechanistically .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step reaction involving condensation of a piperidine-4-carboxamide precursor with a sulfonylvinyl cyanide derivative. Key steps include:
- Nucleophilic substitution : Reacting a piperidine-4-carboxamide intermediate with a 3,4-dimethylphenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .
- Knoevenagel condensation : Using a cyanoacetamide derivative to form the vinyl cyanide moiety, requiring catalysts like piperidine or acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray crystallography : Resolve the (E)-configuration of the vinyl group and confirm sulfonyl orientation. Use single-crystal diffraction (e.g., COD entry 2230670 protocol) with parameters: .
- Spectroscopy :
- NMR : H NMR (DMSO-d6) shows peaks at δ 8.2 (s, 1H, vinyl-H), 7.6–7.4 (m, 3H, aromatic), and 3.2–2.8 (m, 4H, piperidine).
- FT-IR : Confirm sulfonyl (1360 cm, S=O) and cyano (2220 cm, C≡N) groups .
Q. What safety precautions are required during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (P403) .
Advanced Research Questions
Q. How does the 3,4-dimethylphenylsulfonyl group influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The sulfonyl group enhances metabolic stability by resisting cytochrome P450 oxidation. The 3,4-dimethyl substitution on the phenyl ring improves lipophilicity (logP ~2.8), facilitating membrane penetration. Compare analogs via:
- In vitro assays : Test cytotoxicity in HEK cells (e.g., MTT assay; IC50 >100 µM indicates low toxicity) .
- Molecular docking : Model interactions with target proteins (e.g., viral proteases) using AutoDock Vina; the sulfonyl group forms hydrogen bonds with catalytic residues .
Q. How to resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Variable analysis : Optimize reaction temperature (70–80°C vs. room temperature) and solvent polarity (DMF vs. dichloromethane). For example, DMF increases yield by 15% due to better sulfonyl chloride solubility .
- Byproduct identification : Use LC-MS to detect hydrolyzed intermediates (e.g., free carboxamide) and adjust pH (maintain pH 9–10 during sulfonation) .
Q. What analytical methods validate purity for pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column with mobile phase methanol/sodium acetate buffer (65:35, pH 4.6). Retention time ~12.5 min; validate with spiked standards (RSD <2%) .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 61.2%, H: 5.8%, N: 9.5%) .
Q. Can the compound act as a prodrug?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
